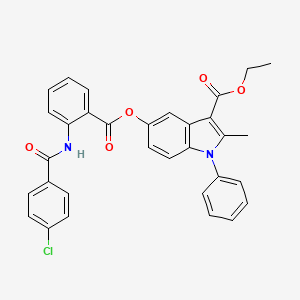

![molecular formula C14H11N7O2 B2726683 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034281-09-7](/img/structure/B2726683.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

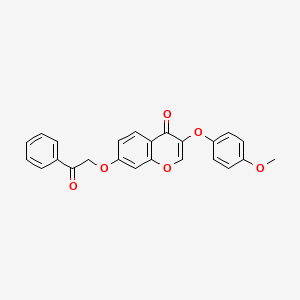

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide” is a complex organic compound . It’s part of a class of compounds known as triazolopyrazines, which have been the subject of extensive research due to their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar triazolopyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Molecular Structure Analysis

The molecular structure of similar compounds involves a triazolopyrazine core, which can be functionalized with a variety of substituents . The exact structure of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide” would need to be confirmed through techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines typically involve cyclization reactions . For example, in the presence of phosphorus oxide trichloride, an intermediate can be dehydrated via heating, leading to a cyclization reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound, 2-Fluoro-N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide, has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound AKOS026694440, also known as N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide or F6524-4652.

Antibacterial Applications

AKOS026694440 has shown promising antibacterial properties. Research indicates that derivatives of triazolo[4,3-a]pyrazine, the core structure of this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents to combat resistant bacterial strains .

Antifungal Applications

The triazole moiety in AKOS026694440 is known for its antifungal properties. Compounds containing triazole rings are widely used in antifungal medications, such as fluconazole and voriconazole. These compounds inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting their antifungal effects .

Anticancer Applications

AKOS026694440 and its derivatives have been studied for their anticancer properties. The compound has shown potential in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). This is attributed to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation .

Antiviral Applications

Triazole-containing compounds, including AKOS026694440, have been explored for their antiviral activities. These compounds can interfere with viral replication processes, making them potential candidates for treating viral infections. Research is ongoing to determine their efficacy against specific viruses .

Anti-inflammatory Applications

The anti-inflammatory potential of AKOS026694440 is another area of interest. Triazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes them useful in the treatment of inflammatory diseases .

Neuroprotective Applications

AKOS026694440 has potential neuroprotective effects. Compounds with triazole rings have been studied for their ability to protect neurons from oxidative stress and apoptosis. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Applications

The antioxidant properties of AKOS026694440 are also noteworthy. Triazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This makes them valuable in developing therapies for conditions associated with oxidative damage .

Antidiabetic Applications

Research has shown that triazole-containing compounds can have antidiabetic effects. They can improve insulin sensitivity and reduce blood glucose levels, making them potential candidates for diabetes treatment .

Zukünftige Richtungen

Triazolopyrazines, including “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide”, have potential for further exploration in medicinal chemistry . The development of new synthetic methods and the exploration of their biological activities are potential future directions .

Eigenschaften

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2/c22-13(11-8-3-1-2-4-9(8)17-19-11)16-7-10-18-20-12-14(23)15-5-6-21(10)12/h1-6H,7H2,(H,15,23)(H,16,22)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTAEBRJCBWEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)

![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)

![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)